4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
Overview
Description
Preparation Methods
The synthesis of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves several steps. One common method starts with the bromination of a precursor compound. The reaction typically involves the use of bromine in acetic acid, followed by hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can affect protein function. The exact pathways involved depend on the specific biological context and target proteins .
Comparison with Similar Compounds
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide can be compared with other similar compounds, such as:
4-[(2-Bromoacetyl)amino]benzenearsonic acid: Used as a precursor in the synthesis of metal-based drugs.
3-(Bromoacetyl)coumarins: These compounds have similar bromine-containing functional groups and are used in the synthesis of bioactive heterocyclic systems.
The uniqueness of this compound lies in its specific structure and the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNGSFXHJUGGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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